Specific Scientific Field: This research falls under the field of Chemistry of Natural Compounds and Antibacterial Research.
Summary of the Application: 8-Bromocaffeine is used in the synthesis of xanthine derivatives containing amino-acid fragments. These derivatives have shown antibacterial activity against Staphylococcus aureus and Bacillus cereus .
Methods of Application or Experimental Procedures: The cross-coupling of 8-bromocaffeine with α-, β-, or ω-amino-acid methyl or t-butyl ester hydrochlorides in toluene was performed. This was done in the presence of the catalytic system Pd(OAc)2·XantPhos and Cs2CO3 with microwave activation .
Results or Outcomes: The process led to the formation of xanthine derivatives containing amino-acid fragments in the C-8 position. These derivatives showed antibacterial activity against Staphylococcus aureus and Bacillus cereus .
Specific Scientific Field: This application falls under the field of Oncology and Radiotherapy.
Summary of the Application: 8-Bromocaffeine is used as a radiosensitizer in the radiotherapy of tumors. It increases the sensitivity of tumor cells to radiation treatment .
Methods of Application or Experimental Procedures: 8-Bromocaffeine is produced in an electrophilic aromatic substitution by direct bromination with bromine in glacial acetic acid. Sodium acetate is added as an acid scavenger for the hydrogen bromide that is formed .
Results or Outcomes: The use of 8-Bromocaffeine as a radiosensitizer has been observed to increase the sensitivity of tumor cells in the radiotherapy of brain tumors .
Specific Scientific Field: This research falls under the field of Microbiology and Biochemistry.
Summary of the Application: 8-Bromocaffeine is used in the study of the biosynthesis, microbial degradation, gene expression, and application of caffeine microbial degradation .
Methods of Application or Experimental Procedures: In bacteria, caffeine degradation occurs mainly through the pathways of N-demethylation and C-8 oxidation . The present study provides a review of the biosynthesis, microbial degradation, gene expression, and application of caffeine microbial degradation .
Results or Outcomes: The review aims to further elaborate the mechanism of caffeine metabolism by microorganisms and explore the development prospects in this field .
Caffeine, 8-bromo- is a brominated derivative of caffeine, chemically represented as C8H9BrN4O2. It is also known by various synonyms, including 8-bromocaffeine and 8-bromo-1,3,7-trimethylpurine-2,6-dione. This compound features a bromine atom substituted at the 8-position of the caffeine molecule, which is a well-known stimulant found in coffee and tea. The molecular weight of caffeine, 8-bromo- is approximately 273.09 g/mol .
These reactions are essential for understanding the reactivity and potential transformations of caffeine, 8-bromo- in biological and synthetic contexts.
Caffeine, 8-bromo- exhibits biological activities similar to those of its parent compound caffeine but with some variations due to the presence of the bromine atom. Research indicates that it may have:
The synthesis of caffeine, 8-bromo- typically involves bromination of caffeine. Common methods include:
These methods allow for efficient production of caffeine, 8-bromo- with high yields.
Caffeine, 8-bromo- has several applications in research and potential therapeutic areas:
Interaction studies involving caffeine, 8-bromo- focus on its effects on biological systems compared to standard caffeine. Key findings include:
Caffeine, 8-bromo- shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Caffeine | C8H10N4O2 | No halogen substitution; primary stimulant effect |
Theobromine | C7H8N4O2 | Methylated derivative; less potent stimulant |
Theophylline | C7H8N4O2 | Similar structure; used for respiratory diseases |
1-Methylxanthine | C7H8N4O2 | Methylated xanthine; lower stimulant activity |
Caffeine, 8-bromo-'s unique bromination allows for distinct biological interactions and potential therapeutic applications not seen in these similar compounds.
Irritant